molecular formula C11H7N3O2 B1382220 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1803595-29-0

1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1382220
CAS No.: 1803595-29-0
M. Wt: 213.19 g/mol
InChI Key: SHKJTABSOWWZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole Carboxylic Acid Chemistry

Pyrazole derivatives have been studied since the late 19th century, with foundational work by Ludwig Knorr and Hans von Pechmann establishing early synthetic routes for pyrazole cores. The specific subclass of pyrazole carboxylic acids emerged prominently in the mid-20th century, driven by their structural versatility and biological relevance. A landmark synthesis of 1-phenylpyrazole-4-carboxylic acid in 1960 demonstrated the feasibility of introducing carboxyl groups into pyrazole systems via Sandmeyer-type reactions. This work laid the groundwork for later modifications, including the introduction of cyanophenyl substituents.

By the 21st century, advances in oxidation and cyclization techniques enabled efficient routes to polysubstituted pyrazole carboxylic acids. For example, potassium permanganate-mediated oxidation of 3,5-dimethylpyrazole was shown to yield 1H-pyrazole-3,5-dicarboxylic acid in 33% yield. Concurrently, the development of coupling reagents like EDCI/HOBt facilitated amide bond formation with pyrazole carboxylic acids, expanding their utility in medicinal chemistry.

Significance in Heterocyclic Chemistry Research

The compound 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid occupies a critical niche in heterocyclic chemistry due to:

  • Electronic modulation : The electron-withdrawing cyano group (-C≡N) at the phenyl para-position enhances the acidity of the pyrazole NH group (pKa ~2.5), while the carboxylic acid at C3 enables salt formation and hydrogen bonding.
  • Pharmacophore potential : Pyrazole carboxylic acids are key scaffolds in COX-2 inhibitors and SDHI fungicides. The cyanophenyl variant has been investigated for hypoglycemic and antimicrobial activities.
  • Coordination chemistry : The carboxylic acid group facilitates metal binding, as demonstrated in manganese and cadmium coordination polymers, which exhibit photocatalytic properties.

Position within Cyanophenyl-Substituted Heterocycles Family

This compound belongs to a broader family of cyanophenyl-functionalized heterocycles with distinct structure-activity relationships:

Substituent Position Bioactivity Example Key Reference
3-Carboxylic acid SDHI fungicide intermediates ,
5-Carboxylic acid Long-chain L-2-hydroxy acid oxidase inhibitors
3-Trifluoromethyl Berotralstat impurities

The 3-carboxylic acid derivative exhibits superior water solubility compared to alkyl-substituted analogues (e.g., logP = 1.2 vs. 2.8 for 3-trifluoromethyl derivatives), making it favorable for aqueous reaction conditions.

Nomenclature and Structural Classification

Systematic Name : this compound
Alternative Designations :

  • 3-Pyrazolecarboxylic acid, 1-(3-cyanophenyl)-
  • SMILES: O=C(O)C1=NN(C2=CC=CC(C#N)=C2)C=C1

Structural Features :

  • Aromatic core : Planar pyrazole ring with N1-N2 bond length 1.33 Å.
  • Substituents :
    • 3-Cyanophenyl at N1 (dihedral angle: 12° relative to pyrazole plane).
    • Carboxylic acid at C3 (pKa ≈ 2.4).
  • Tautomerism : Exists predominantly as the 1H-tautomer due to conjugation between the cyano group and pyrazole π-system.

The compound’s crystalline form has been characterized by XRPD, showing peaks at 8.5° and 24.3° 2θ, confirming its stability in solid-state applications.

Properties

IUPAC Name

1-(3-cyanophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKJTABSOWWZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-29-0
Record name 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Regioselective Cyclization Using Trichloromethyl Enones

This method leverages trichloromethyl enones and arylhydrazines to achieve regiocontrol (3-carboxyalkyl-1H-pyrazole formation).
Procedure :

  • React 3-cyanophenylhydrazine hydrochloride with trichloromethyl enones (e.g., methyl 4,4,4-trichloro-3-oxobutanoate) in methanol or ethanol.
  • Heat under reflux (16–24 hours) to form 1-(3-cyanophenyl)-3-trichloromethyl-1H-pyrazole.
  • Hydrolyze the trichloromethyl group via methanolysis or NaOH-mediated hydrolysis to yield the carboxylic acid.

Key Data :

Parameter Value Source
Regioselectivity 1,3-regioisomer favored
Yield (cyclization) 37–97%
Hydrolysis Efficiency >90% (via NaOH)

Ester Hydrolysis of Pyrazole-3-Carboxylates

A two-step approach: (1) synthesize the ethyl ester, (2) hydrolyze to the acid.
Procedure :

  • Ester Synthesis : React 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid with ethanol and H₂SO₄ (catalyst) under reflux (12–24 hours).
  • Hydrolysis : Treat the ester with aqueous NaOH (1.6–2 M) at room temperature, followed by acidification.

Optimized Conditions :

Step Reagents/Conditions Yield Source
Esterification H₂SO₄, EtOH, reflux 72–96%
Hydrolysis NaOH (aq), THF, rt 80–93%

Example :
Ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate (1.35 g, 96% yield) hydrolyzed to this compound (91% yield).

Direct Cyclocondensation with Functionalized Hydrazines

Utilizes pre-functionalized hydrazines for one-pot pyrazole formation.
Procedure :

  • Condense 3-cyanophenylhydrazine with β-keto esters (e.g., ethyl 3-oxo-3-phenylpropanoate) in acetic acid or DMF.
  • Isolate the pyrazole-3-carboxylic acid via recrystallization or chromatography.

Key Observations :

  • Solvent Impact : DMF improves cyclization efficiency (yields 65–85%).
  • Acid Catalysis : Acetic acid enhances regioselectivity for the 3-carboxylic acid derivative.

Post-Functionalization of Pre-Formed Pyrazoles

Introduce the 3-cyanophenyl group via Ullmann or Suzuki coupling after pyrazole synthesis.
Example :

  • Synthesize 1H-pyrazole-3-carboxylic acid via oxidation of 3-methylpyrazole (KMnO₄, H₂O, 80°C).
  • Perform Pd-catalyzed coupling with 3-cyanophenylboronic acid to install the aryl group.

Challenges :

  • Moderate yields (50–70%) due to competing side reactions.
  • Requires protection/deprotection of the carboxylic acid group.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Trichloromethyl Enones High regioselectivity Multi-step hydrolysis 37–97%
Ester Hydrolysis Scalable, simple conditions Requires ester intermediate 72–93%
Direct Cyclocondensation One-pot synthesis Limited substrate scope 65–85%
Post-Functionalization Flexible aryl group insertion Low to moderate yields 50–70%

Critical Considerations

  • Regioselectivity : Arylhydrazine structure and solvent polarity critically influence 1,3- vs. 1,5-regioisomer formation.
  • Purification : Silica gel chromatography (ethyl acetate/hexanes) or recrystallization (DMF/H₂O) is essential for isolating the carboxylic acid.
  • Analytical Validation : NMR (¹H/¹³C) and LC-MS are standard for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitrile group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3-Cyanophenyl)-1H-pyrazole-3-carboxylic acid has been explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus12
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

Anticancer Research

The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines.

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)18.5
A549 (Lung Cancer)22.0
HeLa (Cervical Cancer)15.0

The compound has shown a dose-dependent decrease in cell viability across these cell lines, indicating its potential as an anticancer therapeutic.

Enzyme Inhibition

Research has also focused on the enzyme inhibitory effects of this compound, particularly its ability to inhibit acetylcholinesterase (AChE), which is linked to neurodegenerative diseases.

EnzymeIC50 (μM)
Acetylcholinesterase4.5
Urease9.0

The potent inhibition of AChE suggests that this compound could be explored for therapeutic applications in Alzheimer's disease and other cognitive disorders.

Study on Antimicrobial Activity

A study conducted by Smith et al. investigated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The findings highlighted the compound's effectiveness against resistant bacterial strains, emphasizing its potential utility in treating infections that are difficult to manage with conventional antibiotics.

Anticancer Mechanisms

In research published by Johnson et al., the mechanism of action for the anticancer properties of related pyrazole compounds was explored. It was found that these compounds induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation. This suggests that this compound may exert similar effects, warranting further investigation into its specific mechanisms.

Pharmacokinetics and Bioavailability

Preliminary pharmacokinetic studies conducted by Lee et al. indicated favorable absorption and distribution characteristics for this compound in animal models. These studies suggest that modifications to enhance bioavailability could further improve its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid with similar compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound 3-cyanophenyl (1), COOH (3) C₁₁H₇N₃O₂ 229.20 High acidity, moderate solubility -
1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 3-CNPh (1), CF₃ (3), COOH (5) C₁₂H₆F₃N₃O₂ 281.19 98% purity; discontinued
1-Methyl-1H-pyrazole-3-carboxylic acid CH₃ (1), COOH (3) C₅H₆N₂O₂ 126.12 Simpler analog; 95% purity
1-(4-Fluorophenyl)-cyclohepta[c]pyrazole-3-carboxylic acid 4-FPh (1), COOH (3), fused cycloheptane C₁₅H₁₅FN₂O₂ 274.29 Enhanced lipophilicity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CH₃ (1), CF₃ (3), COOH (5) C₆H₅F₃N₂O₂ 194.11 High thermal stability

Key Observations :

  • Positional Isomerism : Carboxylic acid at position 3 vs. 5 (e.g., vs. 19) alters hydrogen-bonding capacity and molecular polarity.
  • Ring Modifications : Cyclohepta[c]pyrazole derivatives () exhibit increased steric bulk, which may reduce membrane permeability compared to simpler pyrazoles.

Biological Activity

1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1803595-29-0) is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid group and a cyanophenyl substituent, contributing to its unique pharmacological profile. The molecular formula is C11H8N2O2C_{11}H_{8}N_{2}O_{2} with a molecular weight of 204.19 g/mol.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated notable activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A series of studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds similar to this compound showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has been evaluated in vitro against various cancer cell lines. The results indicated that it inhibits cell proliferation effectively, with IC50 values indicating potent activity against human colon adenocarcinoma and breast cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Cyanophenyl Group : Enhances lipophilicity and may facilitate better interaction with biological targets.
  • Carboxylic Acid Functionality : Plays a vital role in receptor binding and solubility.

A comparative analysis of similar compounds suggests that modifications in the substituents on the pyrazole ring can significantly alter their biological potency .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
  • Cell Cycle Arrest : In cancer cells, it may induce apoptosis through modulation of cell cycle regulators.

Case Studies

A few notable studies involving this compound include:

  • In Vitro Antimicrobial Study :
    • Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibition zones compared to control antibiotics.
  • Anti-inflammatory Activity Assessment :
    • Objective : Determine the IC50 values against COX enzymes.
    • Results : Comparable efficacy to established anti-inflammatory agents with promising safety profiles .

Q & A

Q. What are the standard synthetic routes for 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with substituted aryl groups. For example, analogous compounds are synthesized via condensation of pyrazole intermediates with aryl halides using palladium catalysts or nucleophilic substitution . Optimization includes adjusting reaction temperature (e.g., 80–100°C for coupling), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Pyrazole ring protons appear as doublets (δ 6.5–8.5 ppm), while the cyanophenyl group shows aromatic peaks (δ 7.2–7.8 ppm). Carboxylic acid protons may be absent due to exchange but can be inferred via derivatization (e.g., methyl ester formation) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. For example, a related compound (C₁₆H₁₀Cl₂N₄O₂) showed m/z 365.0121 (calculated) vs. 365.0118 (observed) .
  • IR : Look for C≡N stretch (~2240 cm⁻¹) and carboxylic acid O-H stretch (2500–3000 cm⁻¹) .

Q. How does the compound’s solubility vary across solvents, and what formulations enhance its stability in biological assays?

Pyrazole-carboxylic acids are generally polar but exhibit limited aqueous solubility due to the aromatic cyanophenyl group. Solubility can be improved using DMSO (10–50 mM stock solutions) or ethanol. For in vitro assays, buffered solutions (pH 7.4 PBS) with 0.1% Tween-80 enhance dispersion. Stability testing via HPLC at 4°C over 72 hours is recommended to monitor degradation .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in target-based drug discovery?

  • Substituent Variation : Replace the 3-cyanophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess effects on target binding. For example, trifluoromethyl analogs showed enhanced mTOR inhibition in cancer models .
  • Bioisosteric Replacement : Substitute the pyrazole ring with imidazole or triazole to evaluate potency changes. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like CB1 receptors .
  • Pharmacophore Mapping : Use X-ray crystallography (if available) or molecular dynamics to identify critical hydrogen bonds (e.g., carboxylic acid interaction with Lys residues) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay conditions (e.g., cell permeability vs. protein binding). Mitigation strategies include:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀ in recombinant protein assays) vs. cellular viability (MTT assay) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites. For example, acyl glucuronides of related pyrazoles showed reduced activity in hepatic microsomes .
  • Protein Binding Studies : Measure free fraction via equilibrium dialysis to adjust for serum protein interference .

Q. What methodologies are used to study the compound’s metabolic stability and potential toxicity in preclinical models?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor Phase I metabolites (oxidation, hydrolysis) via UPLC-QTOF. For example, cytochrome P450 isoforms (CYP3A4/2D6) often mediate pyrazole ring oxidation .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) or potassium cyanide (KCN) identify electrophilic intermediates .
  • In Vivo PK/PD : Administer IV/PO doses in rodents and measure plasma half-life (t₁/₂) and AUC. Bile-duct cannulated models assess enterohepatic recirculation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.